REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([OH:12])=[C:7]([Cl:13])[CH:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O1CCCC1>[Cl:11][C:9]1[CH:10]=[C:5]([CH2:4][CH2:3][OH:2])[CH:6]=[C:7]([Cl:13])[C:8]=1[OH:12] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=C(C(=C1)Cl)O)Cl)=O
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
solution
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
67.1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 5 min
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Rate
|
UNSPECIFIED
|
RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
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CUSTOM
|
Details
|
was quenched at −10° C. by the dropwise addition of a 10% aqueous Rochelle's Salt solution (80 mL)
|
Type
|
STIRRING
|
Details
|
The reaction suspension was stirred 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (100 mL) was then added to the suspension
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
The solids were rinsed with ethyl acetate (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
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The aqueous layer was extracted with ethyl acetate (2×200 mL)
|
Type
|
WASH
|
Details
|
washed with a 0.1N aqueous hydrochloric acid solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the first crop of solid
|
Type
|
CUSTOM
|
Details
|
was placed under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
was then re-extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
was placed under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)CCO)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |